molecular formula C12H17BN2O4 B3017426 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1421322-60-2

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B3017426
CAS No.: 1421322-60-2
M. Wt: 264.09
InChI Key: XGGAIVJBQKIURY-UHFFFAOYSA-N
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Description

5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a chemical compound with the molecular formula C12H17BN2O4 and a molecular weight of 264.09 g/mol . This compound is known for its unique structure, which includes a nitro group and a boronic ester group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

Chemistry: 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through Suzuki-Miyaura coupling reactions .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays.

Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases .

Industry: In the chemical industry, it is used in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The compound is used as an enzyme inhibitor or specific ligand drug . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Future Directions

Given its wide range of applications in pharmacy and biology, future research could explore new uses for this compound, particularly in the development of new drugs and therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the acylation of aniline derivatives, followed by the deprotection of the pinacol ester, and finally, borylation . The borylation step is crucial for introducing the boronic ester group into the molecule.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Conversion to corresponding amines.

    Reduction: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Substitution: Formation of substituted aniline derivatives.

Comparison with Similar Compounds

Uniqueness: 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific combination of a nitro group and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and scientific research .

Properties

IUPAC Name

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGAIVJBQKIURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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